molecular formula C13H16N2O B12791191 N-(1,2,5,6-Tetrahydro-4H-pyrrolo(3,2,1-ij)quinolin-8-yl)acetamide CAS No. 101651-47-2

N-(1,2,5,6-Tetrahydro-4H-pyrrolo(3,2,1-ij)quinolin-8-yl)acetamide

Cat. No.: B12791191
CAS No.: 101651-47-2
M. Wt: 216.28 g/mol
InChI Key: JEUSAWIVBAFXFS-UHFFFAOYSA-N
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Description

N-(1,2,5,6-Tetrahydro-4H-pyrrolo(3,2,1-ij)quinolin-8-yl)acetamide is an organic compound with the molecular formula C13H16N2O.

Preparation Methods

The synthesis of N-(1,2,5,6-Tetrahydro-4H-pyrrolo(3,2,1-ij)quinolin-8-yl)acetamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature settings to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N-(1,2,5,6-Tetrahydro-4H-pyrrolo(3,2,1-ij)quinolin-8-yl)acetamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(1,2,5,6-Tetrahydro-4H-pyrrolo(3,2,1-ij)quinolin-8-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,2,5,6-Tetrahydro-4H-pyrrolo(3,2,1-ij)quinolin-8-yl)acetamide involves its interaction with specific molecular targets. These interactions can lead to the inhibition of certain enzymes or modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

N-(1,2,5,6-Tetrahydro-4H-pyrrolo(3,2,1-ij)quinolin-8-yl)acetamide can be compared with other similar compounds such as:

Properties

CAS No.

101651-47-2

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

N-(1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)acetamide

InChI

InChI=1S/C13H16N2O/c1-9(16)14-12-7-10-3-2-5-15-6-4-11(8-12)13(10)15/h7-8H,2-6H2,1H3,(H,14,16)

InChI Key

JEUSAWIVBAFXFS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C3C(=C1)CCN3CCC2

Origin of Product

United States

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